molecular formula C8H9Cl2N B8662685 (R)-1-(2,3-Dichlorophenyl)ethan-1-amine

(R)-1-(2,3-Dichlorophenyl)ethan-1-amine

Cat. No.: B8662685
M. Wt: 190.07 g/mol
InChI Key: CZJMQTZQSNUDNV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2,3-dichlorophenyl)ethanamine is a chiral amine compound characterized by the presence of two chlorine atoms on the benzene ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or nitrile precursor. One common method is the reduction of 2,3-dichloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of ®-1-(2,3-dichlorophenyl)ethanamine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-dichlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

®-1-(2,3-dichlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,3-dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,3-dichlorophenyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,3-dichlorophenylethylamine: A structurally related compound with a different substitution pattern on the benzene ring.

    2,3-dichlorophenylacetonitrile: A nitrile derivative with similar reactivity.

Uniqueness

®-1-(2,3-dichlorophenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

(1R)-1-(2,3-dichlorophenyl)ethanamine

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

CZJMQTZQSNUDNV-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution consisting of 10 g of (RS)-1-(2,3-dichlorophenyl)ethylamine and 30 g of methyl t-butyl ether was heated to 45° C. while stirring, and a mixture of 3.6 g of L-mandelic acid and 30 g of methyl t-butyl ether was added thereto over about 30 minutes, followed by stirring at the see temperature for 30 minutes. Then, after cooled to 20° C. over 6 hours, the precipitated crystals were filtered, washed twice with 20 g of methyl t-butyl ether and dried to obtain 7.2 g of diastereomer salt. 21 g of a 5% aqueous sodium hydroxide solution was added to the crystals, followed by extraction twice with 10 g of methyl t-butyl ether. The solvent was distilled off from the resulting organic layer to obtain 4 g of (R)-1-(2,3-dichlorophenyl)ethylamine. This had the optical purity of 90.4%ee.
Quantity
10 g
Type
reactant
Reaction Step One
Name
L-mandelic acid
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
solvent
Reaction Step Four

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